Tert-butyl 1,4,5-oxadiazepane-4-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 1,4,5-oxadiazepane-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-5-7-13-6-4-10-11/h10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBZOGHDYUWGBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 1,4,5-oxadiazepane-4-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with an appropriate reagent to form the oxadiazepane ring . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
Tert-butyl 1,4,5-oxadiazepane-4-carboxylate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazepane oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
Tert-butyl 1,4,5-oxadiazepane-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 1,4,5-oxadiazepane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare tert-butyl 1,4,5-oxadiazepane-4-carboxylate with structurally related compounds, focusing on molecular features, substituents, and applications.
Table 1: Comparative Analysis of this compound and Analogues
Key Structural and Functional Comparisons
Ring Heteroatom Composition :
- 1,4,5-Oxadiazepane (primary compound): Contains N and O atoms at positions 1,4,5, enabling diverse hydrogen-bonding interactions .
- 1,4-Oxazepane (e.g., ): A seven-membered ring with one O and one N atom. Substituents like bromopentanamido () or hydroxymethyl () modulate reactivity and solubility .
- 1,4-Diazepane (e.g., ): Features two N atoms, often used in bioactive molecules due to conformational flexibility .
Substituent Effects :
- Tert-butyl carboxylate : Common across all compounds, providing steric protection and lipophilicity.
- Functional Groups :
Crystallographic and Conformational Data :
- Related compounds (e.g., ) exhibit twisted boat conformations in crystal structures, suggesting similar steric constraints in the oxadiazepane/oxazepane derivatives .
Synthetic Utility :
Biological Activity
Tert-butyl 1,4,5-oxadiazepane-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₃H₁₈N₂O₃
- Molecular Weight : 254.29 g/mol
- CAS Number : 243973-69-5
Antimicrobial Activity
The oxadiazepane scaffold has been recognized for its diverse biological activities, particularly in antimicrobial research. Compounds containing the oxadiazepane structure have shown promising antibacterial and antifungal properties.
Table 1: Antimicrobial Activity of Oxadiazepane Derivatives
| Compound | Target Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| Tert-butyl 1,4,5-oxadiazepane | Staphylococcus aureus | 8 | |
| Tert-butyl 1,4,5-oxadiazepane | Escherichia coli | 16 | |
| Tert-butyl 1,4,5-oxadiazepane | Candida albicans | 32 |
Structure-Activity Relationships (SAR)
Research indicates that modifications to the oxadiazepane core can significantly influence biological activity. For instance, the introduction of different substituents on the nitrogen or carboxylate groups can enhance potency against specific pathogens.
Key Findings:
- Substituent Variation : Changing the tert-butyl group to other alkyl chains can lead to improved antibacterial activity.
- Functional Groups : The presence of electron-withdrawing groups has been correlated with increased activity against Gram-positive bacteria.
Case Study 1: Antibacterial Efficacy
A study evaluated various oxadiazepane derivatives for their antibacterial efficacy against resistant strains of Staphylococcus aureus. The results indicated that certain derivatives exhibited a lower minimum inhibitory concentration (MIC) compared to traditional antibiotics like ampicillin. This suggests a potential role for these compounds in treating antibiotic-resistant infections.
Case Study 2: Antifungal Activity
Another investigation focused on antifungal properties against Candida albicans. The study found that tert-butyl 1,4,5-oxadiazepane derivatives showed significant antifungal activity, with MIC values indicating effectiveness comparable to established antifungal agents.
The proposed mechanism of action for oxadiazepane derivatives includes:
- Disruption of Cell Membrane Integrity : These compounds may interact with bacterial cell membranes, leading to increased permeability and subsequent cell lysis.
- Inhibition of Enzymatic Pathways : Some studies suggest that oxadiazepanes inhibit key enzymes involved in cell wall synthesis or metabolic pathways essential for microbial survival.
Q & A
Q. What are the recommended synthetic routes for Tert-butyl 1,4,5-oxadiazepane-4-carboxylate, and how can purity be validated?
Methodological Answer: Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the oxadiazepane core. Key steps include:
- Ring Formation : Cyclization of precursor amines or alcohols under acidic or basic conditions.
- Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in anhydrous solvents (e.g., THF or DCM) at 0–25°C .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization.
- Purity Validation :
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Storage : Keep in airtight containers at –20°C to prevent hydrolysis. Avoid exposure to moisture and light .
- Handling :
- Use in fume hoods with explosion-proof equipment (e.g., grounded glassware) due to flammability risks .
- Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust/aerosols .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Structural Elucidation :
- Crystallography : SHELX suite for solving crystal structures; refine hydrogen positions using Fourier difference maps .
Advanced Research Questions
Q. How can contradictions in crystallographic data for this compound be resolved?
Methodological Answer:
- Data Validation :
- Complementary Techniques :
Q. What experimental design principles optimize oxidative degradation studies of this compound?
Methodological Answer:
- Factor Screening : Use a fractional factorial design to test variables (pH, oxidant concentration, temperature) .
- Catalyst Selection : Mo(CO)₆ or Fe(II)/H₂O₂ systems for Fenton-like degradation pathways .
- Analytical Workflow :
- Monitor degradation via LC-MS/MS (e.g., loss of Boc group at m/z 228 → 172).
- Identify intermediates using TOF-MS and isotopic labeling .
Q. How can researchers mitigate unexpected by-products during synthesis?
Methodological Answer:
Q. What computational approaches predict the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess hydrolysis rates.
- Docking Studies : Model interactions with enzymes (e.g., cytochrome P450) for metabolic pathway predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
